(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate
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Overview
Description
Dacomitinib hydrate is a medication primarily used for the treatment of non-small-cell lung carcinoma (NSCLC). It is a selective and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family, including EGFR, HER2, and HER4 . Dacomitinib hydrate is marketed under the brand name Vizimpro and was developed by Pfizer Inc .
Preparation Methods
The synthesis of dacomitinib hydrate involves several key steps, including methyl oxidation substitution reaction, reduction reaction, condensation reaction, and recrystallization combined with water . The industrial production methods are designed to ensure high purity and yield, making the compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Dacomitinib hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dacomitinib hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying irreversible inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used for treating NSCLC with EGFR mutations.
Industry: Utilized in the development of new pharmaceutical formulations.
Mechanism of Action
Dacomitinib hydrate exerts its effects by irreversibly inhibiting the activity of the EGFR family of tyrosine kinases. It achieves this by covalently bonding to the cysteine residues in the catalytic domains of the HER receptors . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby slowing or stopping the spread of cancer cells .
Comparison with Similar Compounds
Dacomitinib hydrate is compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor but with a reversible mode of action.
Erlotinib: Similar to gefitinib, it is a reversible EGFR inhibitor.
Osimertinib: An irreversible EGFR inhibitor like dacomitinib but with different molecular targets.
Dacomitinib hydrate is unique due to its irreversible inhibition of multiple members of the EGFR family, making it effective against a broader range of mutations .
Properties
Molecular Formula |
C24H27ClFN5O3 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate |
InChI |
InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2 |
InChI Key |
BSPLGGCPNTZPIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O |
Origin of Product |
United States |
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